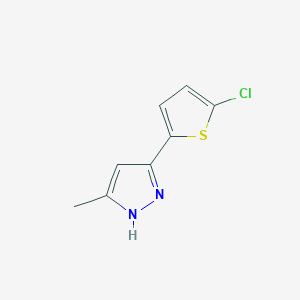
3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
Übersicht
Beschreibung
Thiophene-based compounds, such as those containing a 5-chlorothiophen-2-yl group, are a significant class of heterocyclic compounds. They have diverse applications in medicinal chemistry and material science due to their wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The exact molecular structure of “3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole” would need to be determined through methods such as X-ray crystallography.Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions. For instance, they can undergo carbon–carbon bond formation using transition metal catalysis through C–S bond cleavage .Wissenschaftliche Forschungsanwendungen
a. Anti-Inflammatory Properties: Thiophene derivatives exhibit anti-inflammatory effects. While specific studies on this compound are limited, its structural similarity to other anti-inflammatory drugs suggests potential in modulating inflammatory pathways .
b. Anticancer Activity: Thiophene-containing compounds have been investigated for their anticancer properties. Although direct studies on 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole are scarce, its thiophene moiety may contribute to cytotoxicity and apoptosis induction .
c. Antimicrobial Potential: Thiophenes often display antimicrobial activity. Researchers could explore the compound’s efficacy against bacteria, fungi, or viruses, considering its unique substitution pattern .
d. Cardiovascular Applications: Thiophene derivatives have been studied as potential antihypertensive and anti-atherosclerotic agents. While more research is needed, 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole might contribute to cardiovascular drug development .
Material Science and Organic Electronics
Thiophenes play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Here’s how our compound fits in:
a. Organic Semiconductors: The π-conjugated system of thiophenes allows charge transport. Researchers could explore the use of 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole in designing efficient organic semiconductors for electronic devices .
b. OFETs and OLEDs: Thiophene-based materials are essential for OFETs and OLEDs. Our compound’s incorporation into these devices could enhance performance and stability .
Industrial Chemistry
Thiophenes find applications beyond pharmaceuticals and electronics:
a. Corrosion Inhibitors: Thiophene derivatives serve as effective corrosion inhibitors. Researchers might explore the compound’s potential in protecting metals from corrosion .
b. Metal Complexing Agents: Given its sulfur atom, 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole could act as a metal complexing agent, aiding in various chemical processes .
Wirkmechanismus
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. For instance, some thiophene derivatives have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Safety and Hazards
The safety and hazards associated with a specific thiophene derivative would depend on its exact structure. For example, a compound like 3-(5-chlorothiophen-2-yl)propanoic acid is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJDVJRMHQFPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

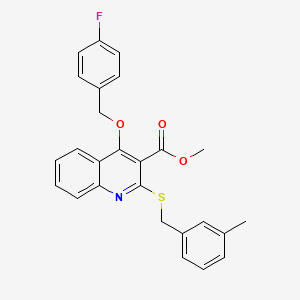
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)
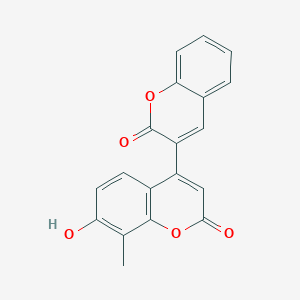
![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)
![5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2432794.png)
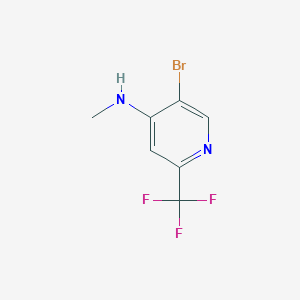
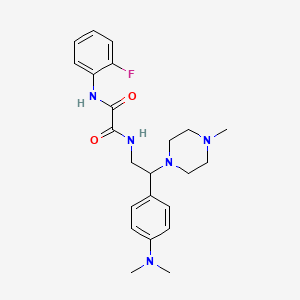
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2432798.png)
![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2432799.png)
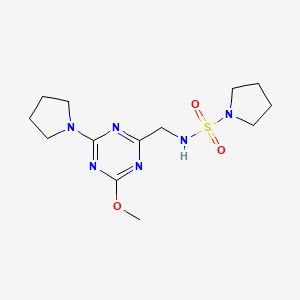
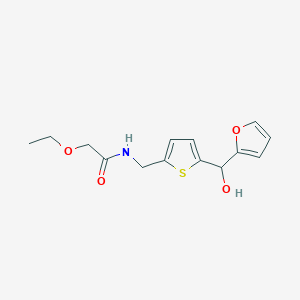

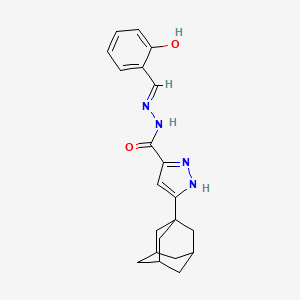
![N-(4-chlorobenzyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2432807.png)